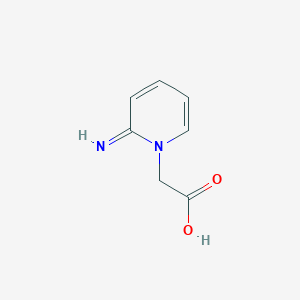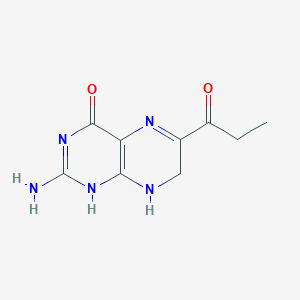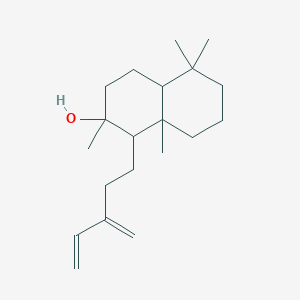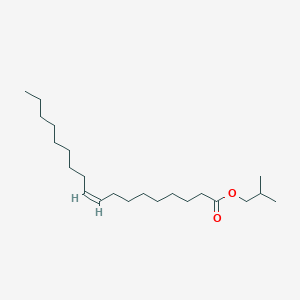
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
Übersicht
Beschreibung
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .
Molecular Structure Analysis
The molecular formula of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is C9H8F4O2. Its InChI code is 1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 and the InChI key is YFHZSPDQKWFAPH-UHFFFAOYSA-N .Chemical Reactions Analysis
The urinary excretion amounts of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol were estimated to be proportional to the absorption amounts over a wide exposure range .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is 224.15. It has a boiling point of 45-50 degrees Celsius and a melting point of 107 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrethroid Insecticides
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: is utilized as a key reagent in the synthesis of Metofluthrin . Metofluthrin is a potent synthetic pyrethroid known for its high vapor pressure and effectiveness against mosquitoes. The compound’s role in the synthesis involves the introduction of the alcohol functional group, which is essential for the subsequent esterification steps that lead to the formation of Metofluthrin.
Wirkmechanismus
Target of Action
It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may interact with the same targets as Metofluthrin.
Mode of Action
Given its use in the synthesis of metofluthrin , it may share similar mechanisms of action. Metofluthrin primarily acts on the nervous system of insects, causing rapid paralysis and death .
Biochemical Pathways
As a precursor to metofluthrin , it may influence similar pathways. Metofluthrin affects the voltage-gated sodium channels in the nervous system of insects .
Pharmacokinetics
Its physical properties such as boiling point (45-50°c), melting point (107°c), and its solid physical form may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in the synthesis of metofluthrin , it may contribute to the insecticidal effects of the latter compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHZSPDQKWFAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457625 | |
| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |
CAS RN |
83282-91-1 | |
| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Q & A
Q1: What is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and why is it relevant?
A: 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key metabolite of certain pyrethroid insecticides, notably metofluthrin. Pyrethroids are widely used to control insects in various settings, including homes and agricultural fields [, ]. Understanding human exposure to these insecticides is important for assessing potential health risks. This metabolite is particularly important because it can be detected in urine, making it a valuable biomarker for monitoring metofluthrin exposure in humans [, ].
Q2: How is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol produced in the body?
A: When someone is exposed to metofluthrin, their body breaks it down through various metabolic processes. One major pathway results in the formation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This metabolite, along with others, is then excreted in the urine, providing a way to measure exposure [].
Q3: What have studies shown about the use of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as a biomarker for metofluthrin exposure?
A: Research in rats has demonstrated a direct correlation between the amount of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol in urine and the amount of metofluthrin absorbed []. This finding suggests that measuring this metabolite in urine can provide a reliable estimate of metofluthrin exposure. Furthermore, studies in children have shown that 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be detected in urine samples, indicating exposure to hygiene products containing metofluthrin [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)







![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)




